Brevetoxin A

概要

説明

準備方法

Brevetoxin A can be synthesized through a complex multi-step process. The total synthesis of this compound was first achieved by K. C. Nicolaou and coworkers in 1998 . The synthesis involves 123 steps with an average yield of 91% per step

化学反応の分析

Metabolic Transformations

Brevetoxin A undergoes enzymatic and non-enzymatic modifications in biological systems, yielding metabolites with altered toxicity profiles.

Oxidation and Reduction Reactions

- Aldehyde Formation : this compound (PbTx-1) is biosynthetically derived from the oxidation of its alcohol analog, PbTx-7, via allylic alcohol oxidation. Radiolabeling studies using -acetate confirmed that PbTx-1 has a specific activity half that of PbTx-7, indicating oxidative conversion .

- Reductive Modifications : Human cytochrome P450 enzymes (e.g., CYP3A4) catalyze the reduction of brevetoxin analogs. While studies on PbTx-2 show reduction to dihydro-metabolites , similar pathways likely apply to PbTx-1 due to structural homology .

Conjugation Reactions

This compound reacts with biomolecules, forming conjugates that retain or amplify toxicity:

- Amino Acid Conjugates : Attaches to free amino acids (e.g., cysteine) and blood proteins, evading standard detection methods .

- Fatty Acid Adducts : Forms lipid-soluble derivatives that enhance cellular uptake and toxicity .

Table 1: Key this compound Metabolites

Synthetic Reactions

This compound’s total synthesis involves intricate strategies to assemble its 10-ring polyether framework.

Biosynthetic Pathway

- Polyketide Origin : The backbone is synthesized via a hybrid polyketide pathway incorporating acetate and succinate units .

- Post-PKS Modifications :

Interaction with Biological Targets

This compound binds voltage-gated sodium channels (VGSCs), inducing prolonged activation. This interaction is modulated by:

- Covalent Modifications : Conjugation with lipids or proteins alters binding kinetics .

- Synergistic Effects : Co-exposure with ciguatoxins amplifies neurotoxicity via VGSC co-activation .

Environmental and Toxicological Implications

科学的研究の応用

Environmental Monitoring and Detection

Aptamer-Based Biosensors

Recent advancements in biosensor technology have leveraged aptamers for the detection of PbTx-A. An innovative study developed a biolayer interferometry (BLI) aptasensor that can detect PbTx-1 with high specificity and sensitivity, offering a promising alternative to traditional immunological methods. The biosensor demonstrated a detection range from 100 nM to 4000 nM with a limit of detection as low as 4.5 nM, showing no cross-reactivity with other marine toxins .

| Parameter | Value |

|---|---|

| Detection Range | 100 nM - 4000 nM |

| Linear Range | 100 nM - 2000 nM |

| Limit of Detection | 4.5 nM |

| Cross-Reactivity | None with PbTx-2 |

Case Study: Monitoring Red Tides

The ability to detect brevetoxins in water samples is crucial for public health and safety. The development of rapid testing kits has enabled real-time monitoring of water bodies affected by red tides, facilitating timely warnings to mitigate exposure risks .

Toxicological Research

Mechanisms of Toxicity

Research has shown that PbTx-A induces oxidative stress and apoptosis in various cell lines, including leukemic T cells (Jurkat cells). Studies indicate that exposure to PbTx-A can significantly affect cellular metabolism and viability, leading to potential immunotoxic effects .

| Cell Line | Effect of PbTx-A |

|---|---|

| Jurkat (T cells) | Induces apoptosis |

| Other Cell Types | Varying responses observed |

Potential Therapeutic Applications

Cancer Research

Emerging research has explored the use of brevetoxins in immunotoxin (IT) therapy for cancer treatment. Brevetoxin A's unique structural properties make it a candidate for developing targeted therapies that could selectively kill cancer cells while sparing normal tissues. Current investigations focus on modifying brevetoxins to enhance their specificity and reduce immunogenicity, addressing challenges faced by earlier generations of immunotoxins .

Ecological Impact Studies

Impact on Marine Life

this compound poses significant risks to marine organisms, particularly mammals like manatees. Research is underway to assess the effects of brevetoxin exposure on immune function and oxidative stress in these animals. Interventions using antioxidants are being evaluated as potential treatments for brevetoxicosis in rehabilitated manatees, highlighting the ecological implications of brevetoxin exposure .

作用機序

Brevetoxin A exerts its effects by binding to voltage-gated sodium channels in nerve cells . This binding causes the sodium channels to remain open, leading to a continuous influx of sodium ions into the cells . The persistent activation of sodium channels disrupts normal neuronal, muscle, and cardiac cell function, resulting in symptoms of neurotoxic shellfish poisoning . The molecular targets of this compound include the alpha subunits of voltage-gated sodium channels .

類似化合物との比較

Similar compounds include ciguatoxins, which are produced by the dinoflagellate Gambierdiscus toxicus and share a similar polyether structure . Brevetoxin A is unique in its specific binding affinity for voltage-gated sodium channels and its association with Karenia brevis blooms . Other similar compounds include saxitoxins and tetrodotoxins, which also target sodium channels but have different structural features and sources .

生物活性

Brevetoxin A (PbTx-1) is a potent neurotoxin produced by the marine dinoflagellate Karenia brevis. This compound is primarily associated with harmful algal blooms, which can lead to neurotoxic shellfish poisoning (NSP) in humans and other marine organisms. Understanding the biological activity of this compound is crucial for assessing its impact on marine ecosystems and human health. This article synthesizes recent research findings, case studies, and experimental data regarding the biological activity of this compound.

Brevetoxins are polyether compounds characterized by a complex structure that allows them to interact with voltage-gated sodium channels in nerve cells. This interaction leads to prolonged depolarization and subsequent neurotoxicity. This compound has been shown to activate these channels, resulting in increased neuronal excitability and potential cell death.

Biological Effects

-

Neurotoxicity : this compound primarily exerts its toxic effects through:

- Activation of Voltage-Gated Sodium Channels : PbTx-1 binds to these channels, causing persistent activation which disrupts normal neuronal signaling.

- Cellular Damage : Studies indicate that exposure to brevetoxins can lead to apoptosis in neuronal cell lines, as demonstrated by various cytotoxicity assays (e.g., fluorescence microscopy) .

- Immunotoxicity : Research has demonstrated that exposure to this compound can suppress immune responses in animal models:

- Metabolism and Detoxification : The detoxification pathways for this compound involve metabolic transformation into less toxic metabolites:

Case Studies

- In Vivo Studies : Research involving rats exposed to PbTx-3 (a congener of PbTx-1) showed significant alterations in hematological parameters, including increased reticulocyte counts and changes in mean corpuscular volume, suggesting systemic toxicity .

- In Vitro Assays : Various cell lines have been utilized to assess the cytotoxic effects of PbTx-1:

Data Summary

The following table summarizes key findings related to the cytotoxic effects of this compound across different cell lines:

| Cell Line | Concentration (μM) | Cell Count Without Toxin | Cell Count With Toxin | Percentage Knockdown |

|---|---|---|---|---|

| B35 | 0.1 | 199.2 | 105.4 | 47% |

| BE(2)-M17 | 0.1 | 164.3 | 5.5 | 97% |

| Neuro-2A | 0.1 | 532.0 | 270.8 | 49% |

Toxicokinetics

Recent studies have provided insights into the toxicokinetics of brevetoxins:

- Following administration, brevetoxins are rapidly detected in blood samples, with significant concentrations remaining for several hours post-exposure. Urinary excretion studies indicate that detoxified metabolites are primarily eliminated within 24 hours .

Environmental Impact

Brevetoxins pose a significant risk not only to human health but also to marine life:

特性

IUPAC Name |

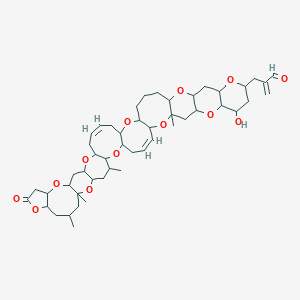

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIMUPHKPHTKF-HQUFVKSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879996 | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98112-41-5 | |

| Record name | Brevetoxin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。